REACTION_CXSMILES
|
[CH2:1]([C:3]([C:5](C1C=NC=CC=1)=[CH:6][N:7]([CH3:9])[CH3:8])=[O:4])[CH3:2].C(C(C[C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1)=O)C>>[CH2:1]([C:3]([C:5]([C:26]1[CH:21]=[CH:22][N:23]=[CH:24][CH:25]=1)=[CH:6][N:7]([CH3:9])[CH3:8])=[O:4])[CH3:2]
|
Name
|
1-(3-Pyridinyl)-2-(dimethylamino)ethenyl ethyl ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C(=CN(C)C)C=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC=1C=NC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(=O)C(=CN(C)C)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |